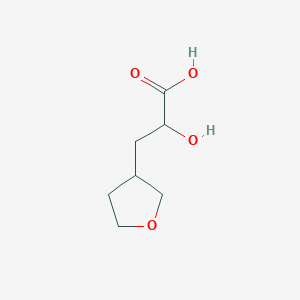
3-(2-Chloro-6-fluorophenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-fluorophenyl)-3-oxopropanal is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal typically involves the use of 2-chloro-6-fluorobenzaldehyde as a starting material. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction proceeds under controlled conditions to yield the desired aldehyde. Another approach involves the nucleophilic addition of appropriate reagents to 2-chloro-6-fluorobenzaldehyde, followed by further functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-6-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-6-fluorophenyl)-3-oxopropanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal.
3-(2-Chloro-6-fluorophenyl)propanoic acid: An oxidation product of the compound.
3-(2-Chloro-6-fluorophenyl)propanol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H6ClFO2 |
|---|---|
Molekulargewicht |
200.59 g/mol |
IUPAC-Name |
3-(2-chloro-6-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6ClFO2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2 |
InChI-Schlüssel |
YBGFSSADIMJVAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


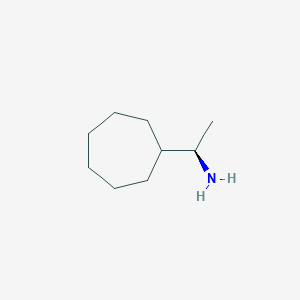
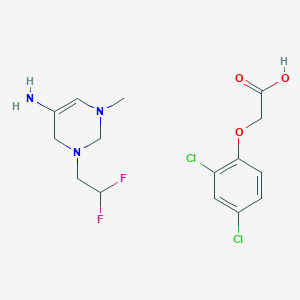
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
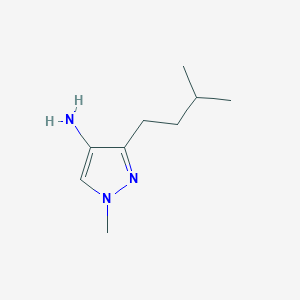
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
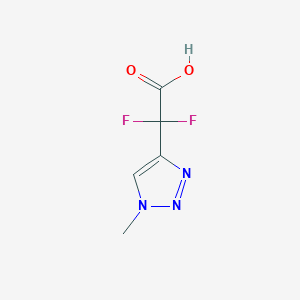
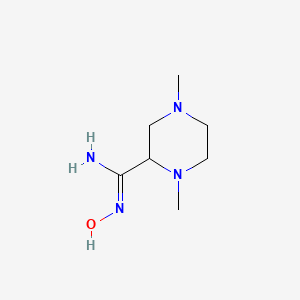

![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)

amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
